molecular formula C15H12N2O4S B1416603 methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1083181-12-7

methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1416603
M. Wt: 316.3 g/mol
InChI Key: VREOHBULJZYTSR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its precursors, including the reagents, conditions, and techniques used. It may also discuss the yield and purity of the final product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. It may also involve mechanistic studies to understand how these reactions occur at a molecular level.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Applications

  • Palladium-Catalyzed Decarboxylative Couplings : Research demonstrated the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives. The study also detailed a Heck coupling process for the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, highlighting the protodecarboxylation of azaindole-3-carboxylic acids under reaction conditions (Suresh et al., 2013).
  • Molecular Conformation and Hydrogen Bonding : A study focused on the molecular conformations and hydrogen bonding in compounds closely related to methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. It revealed distinct molecular conformations and intricate hydrogen bonding patterns, contributing to the understanding of structural and chemical properties (Sagar et al., 2017).

Analytical and Spectral Analysis

  • Vibrational Spectra Studies : Research involving the vibrational spectra of compounds related to methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate utilized FT-IR and FT-Raman spectroscopy. This study emphasized the importance of normal coordinate analysis, full structure optimization, and force field calculations based on density functional theory (DFT) for understanding the spectral characteristics of such compounds (Bahgat et al., 2009).

Novel Synthesis Methods

  • Cyclocondensation Reactions : A synthesis method described the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, elucidating a novel preparative method for synthesizing furo[2,3-b]pyridines (Antonov et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊


properties

IUPAC Name

methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)12-9-11-7-8-17(14(11)16-10-12)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREOHBULJZYTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654985
Record name Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS RN

1083181-12-7
Record name Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrabutylammonium bromide (154 mg, 0.48 mmol) and 1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester (2.8 g, 15.9 mmol) in dichloromethane (40 mL) was added sodium hydroxide powder (1.9 g, 47.7 mmol) at 0° C. The mixture was stirred at 0° C. for 5 min. Benzene sulfonyl chloride (3 mL, 23.8 mmol) was added slowly to the above mixture at 0° C. and the resulting mixture was stirred at 0° C. for another 15 min before it was warmed to 25° C. and kept at that temperature for 12 h. The reaction mixture was filtered and then concentrated in vacuo to afford 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester as a light yellow solid which was washed with hexane to give a white solid (4.6 g, 90%): 1H NMR (400 MHz, CDCl3) δ ppm 3.95 (s, 3H), 6.69 (d, J=4.0 Hz, 1H), 7.51 (m, 2H), 7.61 (m, 1H), 7.82 (d, J=4.0 Hz, 1H), 8.22 (m, 2H), 8.51 (d, J=2.0 Hz, 1H), 9.08 (d, J=2.0 Hz, 1H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
154 mg
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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